3-Ethyl-4-iodophenol 3-Ethyl-4-iodophenol
Brand Name: Vulcanchem
CAS No.: 156878-64-7
VCID: VC21138525
InChI: InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
SMILES: CCC1=C(C=CC(=C1)O)I
Molecular Formula: C8H9IO
Molecular Weight: 248.06 g/mol

3-Ethyl-4-iodophenol

CAS No.: 156878-64-7

Cat. No.: VC21138525

Molecular Formula: C8H9IO

Molecular Weight: 248.06 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4-iodophenol - 156878-64-7

Specification

CAS No. 156878-64-7
Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
IUPAC Name 3-ethyl-4-iodophenol
Standard InChI InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
Standard InChI Key WCNJZXNVVBMBJW-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)O)I
Canonical SMILES CCC1=C(C=CC(=C1)O)I

Introduction

Chemical Identity and Physical Properties

3-Ethyl-4-iodophenol is a substituted phenol characterized by an ethyl group at the 3-position (meta) and an iodine atom at the 4-position (para) of the phenol ring. Its molecular structure gives rise to a unique set of chemical and physical properties that make it valuable in various scientific applications.

Basic Identifiers

The compound is uniquely identified through several standardized chemical identifiers, as presented in the following table:

PropertyValue
Chemical Name3-Ethyl-4-iodophenol
CAS Registry Number156878-64-7
Molecular FormulaC₈H₉IO
Molecular Weight248.063 g/mol
DSSTox Substance IDDTXSID30438615
Wikidata IDQ82254409
InChIInChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
InChI KeyWCNJZXNVVBMBJW-UHFFFAOYSA-N
Canonical SMILESCCC1=C(C=CC(=C1)O)I

The compound is also known by various synonyms, including SCHEMBL4652298, MFCD11101054, MB09270, and A855223 .

Structural Features

The molecular structure of 3-Ethyl-4-iodophenol features a benzene ring with three substituents:

  • A hydroxyl (-OH) group at position 1, making it a phenol derivative

  • An ethyl (-CH₂CH₃) group at position 3 (meta to the hydroxyl)

  • An iodine atom at position 4 (para to the hydroxyl)

This specific substitution pattern creates a distinct electronic environment that influences the compound's reactivity. The ethyl group contributes electron density to the aromatic ring through an inductive effect, while the iodine atom, being both electronegative and capable of resonance effects, creates interesting electronic distribution within the molecule .

Chemical Reactivity and Reactions

The reactivity of 3-Ethyl-4-iodophenol is largely determined by its functional groups: the phenolic hydroxyl group and the carbon-iodine bond, both of which participate in characteristic reactions.

Nucleophilic Aromatic Substitution

One of the most significant reaction pathways for 3-Ethyl-4-iodophenol involves nucleophilic aromatic substitution. The iodine atom at the para position can be replaced by various nucleophiles, making this compound an excellent starting material for synthesizing more complex molecules.

The general reaction can be represented as:

  • 3-Ethyl-4-iodophenol + Nu⁻ → 3-Ethyl-4-Nu-phenol + I⁻

Where Nu⁻ represents various nucleophiles such as amines, thiols, or alkoxides.

Oxidation-Reduction Reactions

The phenolic hydroxyl group readily participates in oxidation reactions, leading to the formation of quinones. These oxidation products are important intermediates in electron transfer processes in biological systems.

The oxidation reaction typically proceeds as follows:

  • 3-Ethyl-4-iodophenol + [O] → 3-Ethyl-4-iodocyclohexadienone + H⁺

Conversely, the compound can undergo reduction reactions, particularly at the carbon-iodine bond, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions

The aromatic ring in 3-Ethyl-4-iodophenol can participate in various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. These reactions exploit the carbon-iodine bond to form new carbon-carbon bonds, enabling the synthesis of more complex structures.

Synthetic Applications

3-Ethyl-4-iodophenol serves as a versatile building block in organic synthesis due to its functional groups and reactive sites.

Synthesis of Benzofuran Derivatives

The compound plays a significant role in the synthesis of benzofuran derivatives through radical coupling reactions. These derivatives have potential applications in pharmaceutical and agrochemical industries.

Reaction TypeProduct ClassTypical Yield
Radical CouplingBenzofuran DerivativesModerate to Excellent (50-85%)

Palladium-Catalyzed Reactions

In palladium-catalyzed reactions, 3-Ethyl-4-iodophenol can be transformed into spirocyclic compounds with potential biological activities relevant to drug development.

ReactionCatalystProduct TypeYield Range
Allylic Substitution/HeckPd(0) complexesSpirocyclic Compounds53-86%

Comparison with Related Compounds

Understanding the unique reactivity of 3-Ethyl-4-iodophenol requires comparison with structurally similar compounds:

CompoundStructural DifferenceImpact on Reactivity
4-IodophenolLacks ethyl groupLess hydrophobic; different electronic distribution
3-EthylphenolLacks iodine atomCannot participate in halogen-specific reactions
4-Ethyl-2-iodophenolDifferent substitution patternDifferent steric and electronic properties

The specific positioning of the ethyl group and iodine atom in 3-Ethyl-4-iodophenol provides a unique reactivity profile distinct from its structural isomers .

Biological Activity and Medicinal Applications

The structural characteristics of 3-Ethyl-4-iodophenol suggest potential biological activities that could be exploited in medicinal chemistry.

Antioxidant Properties

Like many phenolic compounds, 3-Ethyl-4-iodophenol may possess antioxidant properties due to its ability to scavenge free radicals. This property could have implications for protecting cells from oxidative stress, potentially reducing the risk of chronic diseases associated with oxidative damage.

Structure-Activity Relationships

The specific arrangement of functional groups in 3-Ethyl-4-iodophenol contributes to its biological activity. The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the iodine atom introduces halogen bonding capabilities that can influence interactions with biological targets.

Analytical Methods and Identification

Accurately identifying and quantifying 3-Ethyl-4-iodophenol in various matrices requires specific analytical techniques.

Spectroscopic Identification

The compound can be characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon environments in the molecule

  • Infrared Spectroscopy (IR): Identifies functional groups, particularly the phenolic OH

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

  • UV-Visible Spectroscopy: Measures electronic transitions characteristic of substituted phenols

Chromatographic Analysis

For separation and quantification, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) coupled with mass spectrometry provide high sensitivity and specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator